molecular formula C25H25ClN2O3S B14930178 ethyl 6-amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B14930178
M. Wt: 469.0 g/mol
InChI Key: QZWSCWOMAAWXDI-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves a multi-step process. One common method starts with the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine, yielding the desired pyran compound . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and cyano groups, using reagents like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide . Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various pyrano[2,3-d]pyrimidine derivatives, which are synthesized through acylation and intramolecular cyclization reactions .

Scientific Research Applications

Ethyl 6-amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function and activity. Additionally, the pyran ring structure may facilitate interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is unique due to its specific substitution pattern and the presence of both amino and cyano functional groups

Properties

Molecular Formula

C25H25ClN2O3S

Molecular Weight

469.0 g/mol

IUPAC Name

ethyl 6-amino-4-[5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dimethylphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C25H25ClN2O3S/c1-5-30-25(29)22-16(4)31-24(28)21(12-27)23(22)20-11-17(14(2)10-15(20)3)13-32-19-8-6-18(26)7-9-19/h6-11,23H,5,13,28H2,1-4H3

InChI Key

QZWSCWOMAAWXDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=C(C=C(C(=C2)CSC3=CC=C(C=C3)Cl)C)C)C#N)N)C

Origin of Product

United States

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